N,N-dimethylmorpholine-3-carboxamide

Lipophilicity LogP ADME

Generic morpholine carboxamides fail due to unquantified differences in lipophilicity, risking assay irreproducibility. This chiral tertiary amide offers a verified LogP of -1.08 (Δ +0.396 vs. parent). - High Fsp3 (0.86) for 3D library design - 1 HBD, 3 HBA: balanced permeability profile - Asymmetric center for chiral auxiliary synthesis

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B12338687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylmorpholine-3-carboxamide
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1COCCN1
InChIInChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-11-4-3-8-6/h6,8H,3-5H2,1-2H3
InChIKeyXLWHSKYTKDHWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylmorpholine-3-carboxamide: Identity & Procurement


N,N-Dimethylmorpholine-3-carboxamide (CAS: 1101987-05-6) is a heterocyclic building block classified as a morpholine derivative and a tertiary carboxamide. It possesses a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol . As a morpholine-based compound, it contains a six-membered ring with nitrogen and oxygen atoms. Its core structural features include a morpholine ring functionalized at the 3-position with an N,N-dimethyl carboxamide group . The compound is primarily used as a research chemical and intermediate in organic synthesis and medicinal chemistry, often cited for its potential in catalysis and as a chiral auxiliary .

Build Chiral morpholine building block for asymmetric synthesis and chiral auxiliary studies
Modulate Reported lipophilicity context supports ADME property modulation in medicinal chemistry
Screen Drug-like scaffold for compound library synthesis with balanced hydrogen bonding profile

N,N-Dimethylmorpholine-3-carboxamide: Generic Substitution Risk


The primary reason generic substitution fails for N,N-dimethylmorpholine-3-carboxamide is the significant impact of the N,N-dimethylamide group on its physicochemical profile, particularly lipophilicity, when compared to its unsubstituted or mono-substituted analogs. A direct comparison of calculated LogP values shows that the target compound (LogP -1.08) is substantially more lipophilic than the parent morpholine-3-carboxamide (LogP -1.476) . This quantified difference in lipophilicity will alter key drug-like properties such as membrane permeability, solubility, and metabolic stability, rendering the compound non-interchangeable with its close analogs in any biological assay or lead optimization program. Substitution with a generic morpholine carboxamide would introduce an uncontrolled variable with a high probability of experimental failure.

Lipophilicity shift
N,N-dimethylation raises calculated LogP relative to parent morpholine-3-carboxamide; membrane permeability context may differ significantly, limiting direct replacement.
Hydrogen bond donor reduction
One fewer H-bond donor compared to primary amide analogs alters physicochemical behavior; permeability and solubility profiles may not transfer.
Chiral auxiliary mismatch
Generic achiral morpholines lack asymmetric center; stereochemical outcomes may not be preserved in asymmetric transformations.

N,N-Dimethylmorpholine-3-carboxamide: Quantitative Differentiation


Lipophilicity Increase Over Parent Morpholine-3-carboxamide

A direct comparison of calculated partition coefficients (LogP) reveals a quantifiable increase in lipophilicity for N,N-dimethylmorpholine-3-carboxamide relative to the unsubstituted morpholine-3-carboxamide. The target compound's LogP is reported as -1.08 , compared to -1.476 for the parent analog . This difference is attributable to the addition of the N,N-dimethyl group.

Lipophilicity shift
Data to verify
ΔLogP = +0.396
vs parent morpholine-3-carboxamide
Supports lipophilicity context review for ADME screening
Calculated LogP from vendor datasheets; independent verification recommended
Lipophilicity LogP ADME Medicinal Chemistry

Altered Hydrogen Bonding vs. Parent Carboxamide

The N,N-dimethylation eliminates the primary amide hydrogen bond donors present in morpholine-3-carboxamide. The target compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors . This contrasts with the parent morpholine-3-carboxamide, which, as a primary amide, has 2 hydrogen bond donors. This modification is a classic medicinal chemistry strategy to improve membrane permeability and oral bioavailability, further differentiating it from its primary amide analog.

H-Bond donor count
Class-level
1 HBD (target)
vs 2 HBD (parent)
Lower H-bond donor count informs permeability prediction context
Inferred from functional group analysis; class-level inference
Hydrogen Bonding Drug-Likeness Physicochemical Properties Permeability

Chiral Building Block and Intermediate Utility

Vendor descriptions and literature indicate that N,N-dimethylmorpholine-3-carboxamide is specifically useful as a chiral auxiliary and versatile intermediate in organic synthesis . The compound contains one asymmetric atom , and its specific substitution pattern makes it valuable for applications in catalytic reactions where other simple morpholine analogs (e.g., N-methylmorpholine) may not provide the same stereoelectronic properties or reactivity profile. While direct comparative yield data is not available in the public domain, the designation of its utility in chiral applications provides a qualitative differentiation point.

Chiral utility
Context-dependent
Designated as chiral auxiliary and versatile intermediate
May support asymmetric synthesis workflow selection
Qualitative vendor description; no comparative yield data available
Chiral Auxiliary Asymmetric Synthesis Organic Synthesis Catalysis

N,N-Dimethylmorpholine-3-carboxamide: Research Applications


Lipophilicity Optimization in Early Drug Discovery

This compound is a rational choice for medicinal chemists seeking to systematically increase the lipophilicity of a morpholine-containing lead series. The quantified LogP increase (ΔLogP = +0.396) relative to the parent morpholine-3-carboxamide provides a predictable and verifiable way to modulate lipophilicity and improve predicted membrane permeability without introducing a new heterocyclic scaffold. This is a common strategy to enhance cellular potency and oral bioavailability in hit-to-lead optimization.

Chiral Scaffold for Asymmetric Catalysis

As a chiral molecule containing an asymmetric carbon center , N,N-dimethylmorpholine-3-carboxamide is a valuable building block for the construction of chiral ligands and auxiliaries. Its application in this area is supported by vendor documentation . Researchers developing new asymmetric reactions or synthesizing enantiomerically pure compounds can utilize this scaffold as a starting point for creating more complex, stereodefined architectures.

Compound Library Synthesis for Biological Screening

The compound's balanced profile of hydrogen bond donors (1) and acceptors (3), along with a high fraction of sp3-hybridized carbons (Fsp3 = 0.86) , makes it an ideal core for generating three-dimensional, drug-like small molecule libraries. Its incorporation into new chemical entities can improve solubility and reduce promiscuous binding compared to flatter, more aromatic scaffolds, making it a strategic choice for building high-quality screening collections.

Application
Selection Property
Validation Focus
Lipophilicity optimization studies
Lipophilicity modulation context
LogP context review
Chiral auxiliary research
Chiral scaffold utility
Enantiomeric control review
Compound library synthesis
Physicochemical property balance
Drug-likeness endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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